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Introduction

Arimoclomol is a first-in-class, orally administered, heat shock protein (HSP) co-inducer that
has garnered significant attention for its potential in treating a range of neurodegenerative and
protein-misfolding diseases.[1] It was recently approved by the FDA for the treatment of
Niemann-Pick disease type C (NPC).[2][3] This technical guide provides an in-depth overview
of the pharmacological profile of Arimoclomol maleate, including its mechanism of action,
pharmacokinetics, pharmacodynamics, and clinical trial data.

Mechanism of Action

Arimoclomol's primary mechanism of action is the co-induction of the cellular heat shock
response (HSR), a critical pathway for maintaining protein homeostasis (proteostasis).[4][5]
Unlike direct inducers of the HSR, which can be cytotoxic, Arimoclomol acts as a co-inducer,
amplifying the HSR only in cells already under stress.

The key steps in Arimoclomol's mechanism of action are:

o Cellular Stress: In pathological conditions such as neurodegenerative diseases, the
accumulation of misfolded proteins leads to cellular stress.
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o HSF1 Activation: This stress triggers the activation of Heat Shock Factor 1 (HSF1), the
master transcriptional regulator of the HSR.

» Arimoclomol-Mediated Amplification: Arimoclomol is believed to prolong the activation of
HSF1, enhancing its binding to Heat Shock Elements (HSES) in the promoter regions of HSP
genes.

e Increased HSP Production: This leads to an increased transcription and translation of
various Heat Shock Proteins, most notably HSP70.

o Restoration of Proteostasis: The elevated levels of HSPs, acting as molecular chaperones,
facilitate the refolding of misfolded proteins, prevent protein aggregation, and target severely
damaged proteins for degradation, thereby restoring cellular proteostasis and improving cell
survival.

In the context of Niemann-Pick disease type C, Arimoclomol's induction of HSPs is thought to
aid in the proper folding and trafficking of the dysfunctional NPC1 protein, improving lysosomal
function and reducing the accumulation of cholesterol and other lipids.

Signaling Pathway of Arimoclomol's Action
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Arimoclomol's mechanism of action in the heat shock response pathway.

Pharmacological Profile

Pharmacokinetics
Arimoclomol exhibits predictable pharmacokinetic properties, as summarized in the table
below.
Parameter Value Reference
Absorption
Tmax ~0.5- 1.1 hours
Food Effect No clinically significant effect
Distribution
Volume of Distribution (Vz/F) 211 L
Plasma Protein Binding ~10%
Blood-Brain Barrier Penetrant

Metabolism

Primary Pathways

Glutathionation, O-
glucuronidation, NO-oxime

cleavage

CYP Enzyme Interaction

Not an inhibitor or inducer of

major CYP enzymes

Excretion
Elimination Half-life (t¥2) ~4 hours
Apparent Clearance (CL/F) 34 L/hr

Route of Elimination

Primarily renal (77.5% in urine,

42% as unchanged drug)

Pharmacodynamics
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The primary pharmacodynamic effect of Arimoclomol is the elevation of HSPs, particularly
HSP70, in response to cellular stress. This has been observed in both preclinical models and
clinical trials. In a clinical trial for NPC, a significant increase from baseline in HSP70 levels was
observed after 12 months of treatment.

Arimoclomol is also an inhibitor of the organic cationic transporter 2 (OCT2), which may lead to
drug-drug interactions with OCT2 substrates.

Clinical Studies

Arimoclomol has been investigated in several clinical trials for various neurodegenerative
diseases.

Niemann-Pick Disease Type C (NPC)

A pivotal Phase 2/3, randomized, double-blind, placebo-controlled trial (NCT02612129)
evaluated the efficacy and safety of Arimoclomol in patients with NPC.

Experimental Protocol: NCT02612129
o Study Design: 12-month, prospective, randomized, double-blind, placebo-controlled.
o Participants: 50 patients aged 2-18 years with a confirmed diagnosis of NPC.

« Intervention: Patients were randomized 2:1 to receive Arimoclomol or placebo, administered
orally three times daily. Dosing was weight-based. Many participants were also on a stable
dose of miglustat.

e Primary Endpoint: Change from baseline in the 5-domain NPC Clinical Severity Scale
(NPCCSS) score at 12 months.

Key Secondary Endpoints: Biomarker changes, including HSP70 levels.

Clinical Trial Workflow: NCT02612129
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Workflow of the Phase 2/3 clinical trial of Arimoclomol in NPC.
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Efficacy and Safety Data from the NPC Trial

Endpoint Arimoclomol Placebo p-value Reference
Primary Efficacy
Mean change in
5-domain 0.76 2.15 0.046
NPCCSS
Safety
Any Adverse

88.2% (30/34) 75.0% (12/16) -
Events
Serious Adverse

14.7% (5/34) 31.3% (5/16) -
Events
Treatment- 2 patients
related Serious (urticaria, 0 -
AEs angioedema)

Amyotrophic Lateral Sclerosis (ALS)

Arimoclomol has been investigated in patients with ALS, but a Phase 3 trial (ORARIALS-01;
NCT03491462) did not meet its primary endpoint.

Experimental Protocol: ORARIALS-01

trial.

Participants: 245 patients with early-stage ALS.

Study Design: Multinational, randomized, double-blind, placebo-controlled, parallel-group

Intervention: Arimoclomol citrate 400 mg three times daily or placebo for up to 76 weeks.

Primary Endpoint: Combined Assessment of Function and Survival (CAFS) rank score.

Efficacy and Safety Data from the ORARIALS-01 Trial
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Endpoint Arimoclomol Placebo p-value Reference

Primary Efficacy

No significant No significant

CAFS rank score ) ) 0.62
difference difference

Safety

Treatment-

More frequent

related Adverse - 0.052
than placebo

Events

Discontinuation
due to AEs

16% 5% 0.015

Most common
) Increased liver
AE leading to - -
) ) ) enzymes
discontinuation

Inclusion Body Myositis (IBM)

A multicenter, randomized, double-blind, placebo-controlled trial (NCT02753530) evaluated
Arimoclomol in patients with IBM. The trial did not demonstrate a significant benefit on the
primary efficacy endpoint.

Experimental Protocol: NCT02753530

Study Design: Randomized, double-blind, placebo-controlled trial.

Participants: 152 patients with IBM.

Intervention: Arimoclomol 400 mg or placebo three times daily for 20 months.

Primary Endpoint: Change from baseline in the Inclusion Body Myositis Functional Rating
Scale (IBMFRS) total score.

Efficacy and Safety Data from the IBM Trial
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Endpoint Arimoclomol Placebo p-value Reference

Primary Efficacy

Mean change in
IBMFRS

-3.26 -2.26 0.12

Safety

Serious Adverse
15% (11/74) 23% (18/78) -
Events

Elevated
Transaminases 7% (5/74) 1% (1/78) -
(=3x ULN)

Safety and Tolerability

Across clinical trials, Arimoclomol has been generally well-tolerated. The most common
adverse events reported include upper respiratory tract infections, diarrhea, and decreased
weight. Hypersensitivity reactions such as urticaria and angioedema have been observed.
Increases in serum creatinine and liver enzymes have also been reported, sometimes leading
to treatment discontinuation.

Drug Interactions

Arimoclomol is an inhibitor of OCT2 and may increase the exposure of drugs that are OCT2
substrates. Known interacting drugs include metformin, cisplatin, and dofetilide.

Conclusion

Arimoclomol maleate is a novel therapeutic agent with a unique mechanism of action that
amplifies the cellular stress response. Its approval for Niemann-Pick disease type C marks a
significant advancement in the treatment of this rare and devastating disorder. While clinical
trials in ALS and IBM have not demonstrated efficacy, the safety profile of Arimoclomol appears
acceptable. Further research may explore its potential in other protein-misfolding diseases and
optimize its therapeutic application. This guide provides a comprehensive overview of the
current knowledge on Arimoclomol's pharmacology, serving as a valuable resource for the
scientific and drug development communities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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